molecular formula C12H9NO4S B3389835 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid CAS No. 938363-46-3

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B3389835
CAS No.: 938363-46-3
M. Wt: 263.27 g/mol
InChI Key: CDLVCRVTSGOFKM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2,3-dihydro-1,4-benzodioxin moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and acidic functionalities. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s catalog, possibly due to challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c14-12(15)8-6-18-11(13-8)7-1-2-9-10(5-7)17-4-3-16-9/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVCRVTSGOFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938363-46-3
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (Compound 3, )

  • Structure : Combines a coumarin scaffold with a benzodioxin-linked Schiff base.
  • Key Differences : Unlike the target compound’s thiazole-carboxylic acid, this derivative features a coumarin backbone and an imine group.

3',4'-(1",4"-Dioxino) Flavone Derivatives ()

  • Structure : Flavones fused with a 1,4-dioxane ring.
  • Key Differences : The flavone core replaces the thiazole ring, and the dioxane ring is fused rather than pendant.
  • Activity : Compounds 4f and 4g demonstrated significant antihepatotoxic activity against carbon tetrachloride-induced liver damage in rats, comparable to silymarin. Hydroxymethyl substitution at position 2" enhanced activity, highlighting the importance of polar substituents in bioactivity .

Thiazole-Carboxylic Acid Derivatives

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid ()

  • Structure : Features a methyl-substituted thiazole linked to benzoic acid.
  • Key Differences : Replaces the benzodioxin group with a simple benzene ring and adds a methyl group on the thiazole.

4-Phenyl-1,3-thiazole-2-carboxylic Acid ()

  • Structure : Substitutes the benzodioxin with a phenyl group at the thiazole’s 4-position.
  • Key Differences : The phenyl group lacks the electron-rich oxygen atoms of benzodioxin, which may reduce interactions with biological targets requiring hydrogen bonding .

Functionalized Benzodioxin-Thiazole Hybrids

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole ()

  • Structure : Incorporates a hydrazone-linked dimethoxybenzylidene group on the thiazole.

Patent-Derived Benzodioxin-Thiazole Compound ()

  • Structure : A complex benzodioxin-thiazole derivative with fluorinated and tetrahydrofuran substituents.
  • Activity : Part of a patented process for a pharmaceutical intermediate, indicating industrial relevance. The fluorinated side chain likely enhances metabolic stability compared to the carboxylic acid group in the target compound .

Comparative Analysis and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound Thiazole-carboxylic acid 2,3-Dihydro-1,4-benzodioxin Discontinued; unknown efficacy
3',4'-(1",4"-Dioxino) Flavone (4f) Flavone 1,4-Dioxane ring Antihepatotoxic (SGOT/SGPT reduction)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Thiazole-benzoic acid Methyl group Research reagent (no bioactivity reported)
4-(Benzodioxin)-thiazole-hydrazone () Thiazole-hydrazone 3,4-Dimethoxybenzylidene Potential chelator/antioxidant

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid is a unique organic molecule that combines a benzodioxin structure with a thiazole ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H9NO4SC_{12}H_{9}NO_{4}S. The structure features a benzodioxin moiety fused to a thiazole ring with a carboxylic acid functional group.

PropertyValue
Molecular FormulaC₁₂H₉NO₄S
Molecular Weight249.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodioxin and thiazole rings followed by coupling reactions. The synthetic route may include:

  • Formation of Benzodioxin : Reacting catechol with ethylene glycol under acidic conditions.
  • Thiazole Ring Formation : Using thioamides and α-haloketones under basic conditions.
  • Coupling Reaction : Carbamoylation reactions with reagents like CDI or DCC to form the final compound.

Antimicrobial Activity

Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. A study reported that derivatives of thiazoles showed varying degrees of activity against Gram-negative and Gram-positive bacteria. For instance:

  • Compound Testing : When tested against E. coli and S. aureus, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).
  • Results : The compound demonstrated selective cytotoxicity towards Caco-2 cells with a viability reduction of approximately 39.8% at 100 µM concentration compared to untreated controls (p < 0.001) .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes:

  • Enzyme Targets : Cholinesterases and lipoxygenases.
  • Pathways : Disruption of cellular processes leading to apoptosis in cancer cells through enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds with substituted benzodioxins showed enhanced activity against resistant strains of bacteria.

Case Study 2: Anticancer Properties

In another investigation focusing on colorectal cancer treatment, researchers found that the incorporation of specific substituents on the thiazole ring significantly increased anticancer activity against Caco-2 cells while showing minimal toxicity to normal cells.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessCell Line/Strain
AntimicrobialModerate to HighE. coli, S. aureus
AnticancerSignificant (39.8% Viability Reduction)A549, Caco-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid

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